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Carboxy-PEG4-phosphonic acid

Cat. No.: B606479
M. Wt: 330.27 g/mol
InChI Key: HQKHMGCGBQVUTI-UHFFFAOYSA-N
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Description

Overview of Poly(ethylene glycol) (PEG) in Contemporary Chemical and Biochemical Research

Poly(ethylene glycol) (PEG) is a polyether compound synthesized from the ring-opening polymerization of ethylene (B1197577) oxide. ekb.eg It is known by various names, including polyethylene (B3416737) oxide (PEO) and polyoxyethylene (POE), with the term PEG typically referring to polymers with a molecular weight below 20,000 g/mol . sigmaaldrich.com The structure is represented as H−(O−CH₂−CH₂)n−OH. wikipedia.org

PEG possesses a unique combination of properties that make it exceptionally useful in chemical and biological research. acs.org Key characteristics include:

High Solubility : PEG is soluble in water and a wide range of organic solvents, a property that is crucial for its application in diverse reaction conditions and biological environments. ekb.egsigmaaldrich.com The ethylene oxide repeating units are well-solvated, binding several water molecules each. acs.org

Biocompatibility : It is considered biologically inert, non-toxic, and non-immunogenic, making it suitable for in vivo applications and conjugation to biomolecules without significantly altering their function. thermofisher.comchempep.com

Flexibility : The polymer chain has high flexibility due to the free rotation around its C-O bonds, which contributes to the accessibility of molecules tethered by PEG spacers. acs.orgchempep.com

These properties have led to the widespread use of PEG in various applications. In biochemistry, it is used as a precipitating agent for proteins and DNA and as a crowding agent to mimic cellular conditions in vitro. wikipedia.orgacs.org A major application is "PEGylation," the process of covalently attaching PEG chains to molecules like proteins, peptides, or drug nanoparticles. ekb.egsigmaaldrich.com This modification can enhance the therapeutic efficacy of drugs by improving their pharmacokinetic profiles, increasing circulation time, and reducing immunogenicity. sigmaaldrich.comnih.gov

Significance of Phosphonic Acid Functionality in Molecular Design and Interfacial Science

The phosphonic acid group, characterized by a phosphorus atom bonded to a carbon, two hydroxyl (-OH) groups, and one phosphoryl (P=O) group, is a versatile functional moiety in chemistry and materials science. researchgate.netmendeley.com Its structural analogy to the phosphate (B84403) group and its strong coordination properties are central to its utility. researchgate.netmendeley.com

In the field of interfacial science, phosphonic acids are particularly significant for their ability to form robust bonds with various metal oxide surfaces. researchgate.netrsc.org They are among the most common anchoring groups used to create self-assembled monolayers (SAMs) on substrates like transparent conductive oxides (TCOs), such as indium tin oxide (ITO). rsc.orgacs.org This binding can occur through one, two, or three sites, leading to a strong attachment. rsc.org

By modifying surfaces with phosphonic acid-terminated molecules, researchers can precisely engineer interfacial properties. acs.org This includes tuning the surface energy and work function of electrodes in organic electronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.orgacs.org The ability to functionalize surfaces is also critical in nanotechnology for stabilizing nanoparticles in aqueous solutions and for attaching further bioactive molecules. researchgate.netmendeley.com

Introduction to Heterobifunctional PEG Linkers: Structural Versatility and Design Principles

Heterobifunctional PEG linkers are a class of molecules that feature a PEG chain with two different reactive functional groups at its termini, represented by the general structure X-PEG-Y. cd-bioparticles.netnanosoftpolymers.com These linkers act as spacers that connect two distinct chemical entities, such as a drug and a targeting ligand, or a nanoparticle and a fluorescent dye. cd-bioparticles.netjenkemusa.com

The design principle behind using heterobifunctional linkers is to enable specific, controlled conjugation reactions. For example, one end of the linker can be designed to react with an amine group on a protein, while the other end is designed for attachment to a surface or another molecule. This controlled chemistry is crucial in applications like the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems, where the linker's properties can significantly influence the stability and efficacy of the final product. nih.govnanosoftpolymers.comjenkemusa.com

Carboxy-PEG4-phosphonic Acid: A Multifunctional Chemical Entity for Research Applications

This compound is a prime example of a heterobifunctional linker that integrates the key features of its constituent parts. It consists of a short, discrete PEG chain (containing four ethylene glycol units) flanked by a terminal carboxylic acid group (-COOH) on one end and a phosphonic acid group (-PO(OH)₂) on the other.

This specific architecture makes it a highly versatile chemical tool. biosynth.com The phosphonic acid terminus serves as a strong anchoring group for binding to metal oxide surfaces, such as those on nanoparticles or electrodes. broadpharm.com The carboxylic acid terminus provides a reactive handle that can be coupled to primary amines on proteins, peptides, or other molecules, typically using activators to form a stable amide bond. broadpharm.com The hydrophilic PEG4 spacer increases the water solubility of the molecule and any conjugate it forms, while providing spatial separation between the two connected entities. biosynth.combroadpharm.com

Due to this multifunctional design, this compound is used as a linker in various advanced research areas. It is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of nanoparticles to enhance their compatibility for biological applications. immunomart.comarxiv.orgmedchemexpress.com For instance, it has been used to attach ligands to upconverting nanoparticles to improve their use in near-infrared (NIR) biolabeling. arxiv.org

Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₂₃O₉P biosynth.comimmunomart.com
Molecular Weight 330.27 g/mol biosynth.comimmunomart.com
CAS Number 1623791-69-4 biosynth.comimmunomart.com
Appearance Powder immunomart.com
Purity ≥96% immunomart.comchemscene.com
SMILES OC(CCOCCOCCOCCOCCP(O)(O)=O)=O immunomart.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23O9P B606479 Carboxy-PEG4-phosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKHMGCGBQVUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Carboxy Peg4 Phosphonic Acid

Strategies for the Synthesis of Carboxy-PEG4-phosphonic Acid

The synthesis of a heterobifunctional linker like this compound requires a strategic approach to introduce two different reactive groups at opposite ends of the PEG chain. This typically involves sequential protection, functionalization, and deprotection steps.

Direct Synthetic Approaches and Precursor Routes

A common and logical precursor for the synthesis of this compound is a heterobifunctional PEG derivative, such as α-hydroxyl-ω-carboxyl PEG. One plausible synthetic pathway begins with a commercially available α-hydroxyl-ω-tert-butyl ester-PEG4. The free hydroxyl group can be converted to a phosphonate (B1237965) ester, followed by the deprotection of both the phosphonate ester and the tert-butyl ester to yield the final product.

An alternative and widely used method for creating the P-C bond is the Michaelis-Arbuzov reaction. rsc.org This approach could involve starting with a halogenated PEG4-carboxylic acid ester. For example, a bromo-PEG4-carboxylic acid ester can be reacted with a trialkyl phosphite (B83602), such as triethyl phosphite, to form the diethyl phosphonate ester. Subsequent hydrolysis of both the phosphonate and carboxylic esters under acidic or basic conditions, followed by acidification, yields the target molecule. A key final step in many phosphonate ester syntheses is the dealkylation to the phosphonic acid, which can be effectively achieved using McKenna's method with bromotrimethylsilane (B50905) (TMSBr) followed by hydrolysis. rsc.orgvulcanchem.com

A general synthetic scheme is presented below:

Step 1 (Phosphonylation): Reaction of a protected Bromo-PEG4-carboxylic acid ester with triethyl phosphite at elevated temperatures.

Step 2 (Deprotection): Hydrolysis of the resulting diethyl phosphonate and carboxylic acid ester. This is often performed using concentrated hydrochloric acid at reflux or via the two-step McKenna procedure. vulcanchem.combeilstein-journals.org

Methodologies for PEG Chain Incorporation and Functional Group Installation

The core of the molecule is the tetra(ethylene glycol) chain, which provides flexibility and hydrophilicity. broadpharm.com The synthetic strategy hinges on the sequential installation of the terminal functional groups.

Starting from tetra(ethylene glycol), one hydroxyl group can be selectively protected (e.g., as a trityl or tert-butyldimethylsilyl ether). The remaining free hydroxyl group can then be oxidized to a carboxylic acid. Following this, the protecting group is removed, and the now-free hydroxyl group is converted into a leaving group (e.g., a tosylate or bromide). This intermediate can then undergo a Michaelis-Arbuzov reaction to install the phosphonate group. rsc.org The final step involves the hydrolysis of the phosphonate ester to the phosphonic acid.

Another approach involves the functionalization of polyethylene (B3416737) glycol with thioglycolic acid, followed by a radical addition of vinyl phosphonic acid to the thiol group. dcchemicals.com This method provides a quantitative way to introduce the phosphonic acid moiety.

Chemical Derivatization and Functional Group Interconversions

The utility of this compound stems from the differential reactivity of its two terminal functional groups, allowing for selective conjugation and surface modification.

Modulation of Carboxylic Acid Reactivity for Conjugation

The carboxylic acid group is a versatile handle for bioconjugation, most commonly targeting primary amines found in proteins and peptides. thermofisher.com To form a stable amide bond, the carboxyl group must first be activated.

A widely used method is the activation with carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). thermofisher.comthermofisher.com EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. thermofisher.com The inclusion of NHS stabilizes the activated species by converting the O-acylisourea to a more stable NHS ester, which is less susceptible to hydrolysis in aqueous environments and improves the efficiency of the conjugation reaction. thermofisher.com This two-step, one-pot reaction is typically performed in buffers devoid of extraneous amines or carboxyls, with MES buffer at a pH of 4.5-5 being optimal for the EDC reaction, while the subsequent amine reaction proceeds efficiently at a pH of 7.2-7.5. thermofisher.com

Table 1: Common Reagents for Carboxylic Acid Activation

Activating Agent(s)Reactive IntermediateKey FeaturesTypical Reaction pH
EDCO-acylisoureaWater-soluble carbodiimide (B86325); intermediate is unstable in water. thermofisher.com4.5 - 5.0
EDC / NHSNHS esterIncreases efficiency and stability of the active intermediate. thermofisher.comthermofisher.comActivation: 4.5-5.0; Conjugation: 7.2-7.5
HATUAcyl-tetramethyluroniumHighly efficient peptide coupling agent. broadpharm.com~8.0

Chemical Modifications of the Phosphonic Acid Moiety

The phosphonic acid moiety is primarily utilized for its strong binding affinity to a variety of metal oxide surfaces. axispharm.comaxispharm.com This interaction is crucial for applications in surface modification of nanoparticles, implants, and sensors. The phosphonic acid can form stable, multidentate coordinate bonds (P-O-M) with materials like iron oxide, titanium dioxide, and alumina. researchgate.netnanocs.net This robust anchoring provides superior stability compared to other linking groups like alkoxysilanes, especially in aqueous environments. researchgate.net

While direct derivatization of the phosphonic acid itself is less common than its use as an anchor, its precursor, the dialkyl phosphonate ester, is the key intermediate for synthesis. The conversion of the phosphonate ester to the final phosphonic acid is a critical deprotection step, typically achieved via acid hydrolysis or treatment with TMSBr. vulcanchem.combeilstein-journals.org It is also possible to form phosphonate esters from the phosphonic acid by reacting it with alcohols, though this is less common in the context of its typical applications.

Principles of PEGylation Utilizing this compound

PEGylation is the process of attaching polyethylene glycol chains to molecules and surfaces to improve properties such as solubility, stability, and biocompatibility, and to reduce non-specific protein binding. axispharm.com this compound is an exemplary PEGylating agent for surface modification due to its heterobifunctional nature.

The phosphonic acid end serves as a powerful anchoring group to metal oxide surfaces. axispharm.com Once anchored, the outwardly projecting PEG chain with its terminal carboxylic acid creates a hydrophilic and functionalized surface. This has several benefits:

Improved Stability: The PEG layer provides a steric barrier that prevents aggregation of nanoparticles in solution. researchgate.net

Biocompatibility: The hydrophilic PEG chain is known to reduce non-specific protein adsorption, which is critical for in vivo applications to avoid rapid clearance by the immune system. nanocs.net

Further Functionalization: The terminal carboxylic acid group remains available for subsequent conjugation to bioactive molecules, such as targeting ligands, antibodies, or drugs, using the activation chemistries described in section 2.2.1. biosynth.com

This dual functionality makes this compound a key component in the development of targeted drug delivery systems, diagnostic imaging agents, and stable colloidal nanoparticles. axispharm.comimmunomart.commedchemexpress.com For instance, iron oxide nanoparticles can be coated with this linker; the phosphonic acid ensures a stable coating, while the carboxylic acid can be used to attach a targeting moiety to direct the nanoparticle to a specific tissue or cell type.

Amide Bond Formation via Carboxylic Acid Activation in Bioconjugation

The carboxylic acid moiety of this compound is a key functional group for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or peptides. biosynth.comthermofisher.com This process typically involves the formation of a stable amide bond between the carboxylic acid and a primary amine group present on the biomolecule, such as the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue. thermofisher.com

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under ambient conditions and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" to create a better leaving group. This is commonly achieved using coupling reagents, such as carbodiimides. luxembourg-bio.com

A widely used carbodiimide is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine. The amine displaces the EDC, forming a stable amide bond and releasing an N,N'-disubstituted urea (B33335) byproduct. thermofisher.comnih.gov The reaction is typically performed in a slightly acidic to neutral pH range to ensure the amine is sufficiently nucleophilic. nih.gov

To improve the efficiency of the reaction and minimize side reactions, such as the formation of an N-acylurea, an additive like N-hydroxysuccinimide (NHS) is often included. thermofisher.com EDC first reacts with the carboxylic acid, and the resulting intermediate then reacts with NHS to form an NHS ester. This NHS ester is more stable than the O-acylisourea intermediate and reacts efficiently with primary amines to form the desired amide bond, releasing NHS as a byproduct. thermofisher.com Other activators like 1-Hydroxy-7-azabenzotriazole (HOAt) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can also be used. luxembourg-bio.combroadpharm.com

This amide bond formation strategy is fundamental in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.comimmunomart.comchemscene.com In the context of PROTACs, this compound can serve as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.comimmunomart.commedchemexpress.com The hydrophilic PEG chain also enhances the water solubility of the resulting conjugate. broadpharm.com

Table 1: Key Reagents and Conditions for Amide Bond Formation

Component Function Common Examples Typical Reaction Conditions
Carboxylic Acid Source Provides the carboxyl group for amide bond formation.This compound-
Amine Source Provides the primary amine for amide bond formation.Proteins, peptides, amino-modified surfacesAqueous buffer, pH 4.5-7.5
Activating Agent Activates the carboxylic acid to facilitate nucleophilic attack by the amine.EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide)Typically used in excess
Additive (Optional) Increases reaction efficiency and stability of the activated intermediate.NHS (N-hydroxysuccinimide), Sulfo-NHS, HOAt (1-Hydroxy-7-azabenzotriazole)Often used in equimolar amounts to the activating agent

Phosphonate-Mediated Surface Immobilization Chemistry

The phosphonic acid group of this compound serves as a robust anchor for immobilizing the molecule onto various surfaces, particularly metal oxides. researchgate.netosti.gov This functionality is crucial for applications in biosensors, medical imaging, and the development of biocompatible coatings on inorganic nanoparticles. axispharm.comresearchgate.net

Phosphonic acids exhibit a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), iron oxide (Fe₃O₄), and zirconium dioxide (ZrO₂). researchgate.netgoogle.com The binding mechanism involves the formation of strong, well-anchored bonds between the phosphonate group and the metal atoms on the oxide surface. researchgate.net This interaction is generally considered stronger and more stable than the binding of carboxylic acids to the same surfaces. researchgate.net

The process often involves a ligand exchange reaction, where existing ligands on the surface of a material, such as oleic acid on iron oxide nanoparticles, are displaced by the phosphonate-containing molecule. nih.gov This surface functionalization can transform a hydrophobic surface into a hydrophilic and biocompatible one, due to the presence of the PEG chain. nih.gov

The formation of these phosphonate-surface bonds can be influenced by several factors, including the type of metal oxide and the reaction conditions. Studies have shown that phosphonic acid monolayers can form robust and organized self-assembled monolayers (SAMs) on various metal oxide powders. osti.gov This surface modification can alter the electronic properties of the metal oxide, a phenomenon referred to as surface doping. osti.gov

In the context of medical diagnostics, the ability of the phosphonate group to chelate metal ions is also significant. axispharm.com This property is exploited in creating contrast agents for imaging techniques like magnetic resonance imaging (MRI). axispharm.comresearchgate.net For instance, iron oxide nanoparticles functionalized with phosphonate-terminated PEG linkers have been investigated as MRI contrast agents. nih.gov

Table 2: Substrates and Applications of Phosphonate-Mediated Immobilization

Substrate Material Binding Affinity Resulting Surface Properties Key Applications
Titanium Dioxide (TiO₂) ** StrongHydrophilic, BiocompatibleBiosensors, Photocatalysis
Iron Oxide (Fe₃O₄) StrongHydrophilic, Biocompatible, MagneticMRI Contrast Agents, Drug Delivery
Zirconium Dioxide (ZrO₂) StrongHydrophilic, BiocompatibleDental and Orthopedic Implants, Biosensors
Cerium Oxide (CeO₂) StrongAltered Catalytic ActivityCatalysis, Antioxidant Nanomaterials
Tin Oxide (SnO₂) **StrongAltered Catalytic ActivityGas Sensors, Catalysis

Advanced Analytical and Spectroscopic Characterization in Compound Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of Carboxy-PEG4-phosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. 1H NMR spectra provide critical information about the hydrogen atoms in the molecule, confirming the presence of the PEG linker, the carboxylic acid, and the phosphonic acid moieties. chemscene.com Commercial suppliers of this compound often provide 1H NMR data to verify the structure and assess the purity of the compound, with purity levels typically reported as ≥96.0% or higher. broadpharm.comchemscene.com The consistency of the NMR spectrum with the expected chemical structure serves as a primary quality control measure. chemscene.com

In broader research, NMR is used to study the binding of phosphonic acids to surfaces like titanium dioxide (TiO2). For instance, studies have shown that phosphonic acid anchors bind more strongly to TiO2 surfaces than carboxylic acids. researchgate.net While specific conformational studies on unbound this compound are not extensively detailed in the provided results, the consistent use of NMR for structural confirmation underscores its importance in the field.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule. researchgate.net For this compound, these methods are crucial for confirming the presence of the characteristic carboxylic acid and phosphonic acid groups.

IR spectroscopy is particularly sensitive to polar bonds and is effective at detecting the C=O stretching vibration of the carboxylic acid and the P=O and P-O-H vibrations of the phosphonic acid. researchgate.netscience.gov Studies on similar molecules have utilized IR spectroscopy to confirm the presence of these functional groups. researchgate.net

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can be used to analyze the C-C and C-H bonds of the PEG chain. researchgate.net While specific IR and Raman data for this compound are not detailed in the search results, the general principles of these techniques are widely applied to characterize compounds with similar functional groups. researchgate.netrsc.org For example, in the study of plant waxes, IR spectroscopy was able to detect carbonyl groups from fatty acids. researchgate.net

Chromatographic and Mass Spectrometry Approaches for Purity Assessment and Molecular Mass Determination

The purity and molecular mass of this compound are critical parameters that are accurately determined using chromatographic and mass spectrometry techniques. High-performance liquid chromatography (HPLC) is often used to separate the compound from any impurities, and its purity can be quantified. nih.gov

Mass spectrometry (MS) provides a precise measurement of the molecular weight of the compound. For this compound (C₁₁H₂₃O₉P), the expected molecular weight is approximately 330.27 g/mol . biosynth.comchemscene.comnih.gov Various suppliers confirm this molecular weight. broadpharm.comaxispharm.com Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, allowing for the verification of the molecular mass and the identification of any impurities in a single analysis. nih.gov Ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) has been effectively used for the quantification of related polyphosphonates in complex matrices. lcms.cz

PropertyValueSource
Molecular FormulaC₁₁H₂₃O₉P biosynth.combroadpharm.comchemscene.comnih.gov
Molecular Weight330.27 g/mol biosynth.comchemscene.comnih.gov
Purity (NMR)≥96.0% chemscene.com
Purity (Overall)≥95% - 98% broadpharm.comaxispharm.com

Surface-Sensitive Analytical Methods for Investigating Surface Adsorption and Monolayer Formation

The ability of this compound to form self-assembled monolayers (SAMs) on various substrates is a key feature for many of its applications. Surface-sensitive analytical methods are therefore essential to characterize these layers.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. In the context of this compound, XPS can be used to confirm the attachment of the molecule to a substrate via the phosphonic acid group. science.gov

Studies on similar phosphonate-functionalized surfaces have utilized XPS to analyze the C 1s, O 1s, and P 2p core level spectra. researchgate.net The deconvolution of the P 2p spectrum can reveal the presence of P-C and P-O bonds, confirming the integrity of the phosphonate (B1237965) group upon binding. researchgate.net Similarly, the C 1s spectrum can provide information about the carbon in the PEG chain and the carboxylic acid group. researchgate.net XPS has been used to confirm the binding of PEG and other molecules to phosphonate films on surfaces. science.gov

Atomic Force Microscopy (AFM) for Surface Morphology and Layer Uniformity

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface morphology and measure the uniformity of the monolayers formed by this compound. AFM can provide topographical images of the surface, revealing the packing and organization of the molecules in the self-assembled monolayer. sci-hub.se

Mechanistic Investigations of Intermolecular Interactions and Adsorption Phenomena

Adsorption and Binding Mechanisms to Inorganic Substrates

The adsorption of molecules onto inorganic substrates is a critical process in materials science, with applications ranging from the development of biosensors to the creation of biocompatible coatings on medical implants. ethz.ch The efficiency and stability of this attachment are largely determined by the nature of the chemical bond between the molecule and the surface.

Direct Phosphonic Acid-Metal Oxide Interfacial Interactions

Phosphonic acids are recognized for their strong and stable binding to a variety of metal oxide surfaces, including iron oxide, titanium oxide, and zirconium oxide. nih.govresearchgate.netresearchgate.net This robust interaction is a key attribute of Carboxy-PEG4-phosphonic acid when used for surface functionalization. The binding mechanism involves the formation of metal-O-P bonds at the interface. researchgate.net

The phosphonic acid group can deprotonate, with the resulting phosphonate (B1237965) coordinating to metal atoms on the oxide surface. researchgate.net This interaction is significantly stronger than that of carboxylic acids, which are also commonly used as anchoring groups. nih.gov In nonpolar solvents, phosphonic acids can quantitatively replace pre-adsorbed carboxylic acids on a metal oxide surface. nih.gov The mode of binding can vary, with possibilities including monodentate, bidentate, and even tridentate coordination, depending on the specific metal oxide surface and the reaction conditions. researchgate.netuba.ar For instance, on iron oxide nanoparticles, the interaction can lead to bidentate or tridentate Fe-O-P coordination bonds, contributing to the high stability of the resulting functionalized nanoparticles. researchgate.net

The pH of the surrounding medium plays a crucial role in the adsorption process. For example, in the case of iron oxide surfaces, which are positively charged at acidic pH, the negatively charged phosphonic acid groups are driven to the surface through electrostatic attraction, enhancing the binding. acs.org This pH-dependent behavior highlights the importance of electrostatic forces in the initial stages of adsorption.

Influence of Poly(ethylene glycol) Chain Length and Conformation on Surface Adsorption Kinetics

Studies using techniques like quartz crystal microbalance with dissipation have shown that PEG copolymers functionalized with phosphonic acid can form a "brush" layer on surfaces like iron oxide. acs.orgarxiv.org The density of this brush can vary, leading to either a "moderate" or "highly stretched" regime. arxiv.org The formation of this layer is a dynamic process, and the PEG chain's flexibility allows for conformational rearrangements during adsorption. acs.org

The hydrophilic nature of the PEG chain also plays a crucial role in the molecule's interaction with aqueous environments. broadpharm.com It enhances the water solubility of the compound and, when grafted onto a surface, can provide excellent resistance to non-specific protein adsorption, a highly desirable property for biomedical applications. acs.orgarxiv.org This "anti-fouling" characteristic is attributed to the steric hindrance and the formation of a hydrated layer by the PEG chains, which prevents proteins from reaching the underlying substrate.

Exploration of Non-Covalent Interactions in Conjugates and Supramolecular Assemblies

Beyond its covalent attachment to surfaces, this compound and similar molecules engage in a variety of non-covalent interactions that are fundamental to their role in forming larger, organized structures. These interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions, are the basis for molecular recognition and self-assembly processes. nih.gov

Role of Hydrogen Bonding and Electrostatic Forces in Molecular Recognition

Hydrogen bonding is a key directional interaction in biological and chemical systems. escholarship.org The phosphonic acid group, with its P=O and P-OH moieties, is a potent hydrogen bond donor and acceptor. nih.govbeilstein-journals.org This capability allows it to participate in the formation of self-assembling supramolecular structures. beilstein-journals.org The carboxylic acid group at the other end of the molecule also contributes to the network of hydrogen bonds. researchgate.net

In conjugates, these hydrogen bonding capabilities are critical for molecular recognition. For instance, the ability of the phosphonic and carboxylic acid groups to form hydrogen bonds can be harnessed to direct the assembly of complex architectures. researchgate.net The strength of these bonds can be influenced by the local environment and the presence of other functional groups. escholarship.org

Electrostatic forces are also significant, particularly in aqueous solutions where the acidic groups can be deprotonated. The resulting negative charges on the phosphonate and carboxylate groups can engage in attractive or repulsive interactions with other charged species. acs.orgnih.gov These electrostatic interactions, in concert with hydrogen bonding, provide the specificity required for the formation of well-defined supramolecular assemblies.

Hydrophobic Interactions in Self-Assembly Processes

While this compound is primarily a hydrophilic molecule due to the PEG chain and the terminal acid groups, hydrophobic interactions can still play a role in its self-assembly, especially when it is part of a larger amphiphilic structure. Amphiphilic molecules, which contain both hydrophilic and hydrophobic segments, can self-assemble in aqueous environments to form structures like micelles or bilayers, where the hydrophobic parts are shielded from the water. mdpi.com

In the context of self-assembly involving this compound derivatives, if the molecule is conjugated to a hydrophobic moiety, the hydrophobic effect will drive the aggregation of these nonpolar parts. nih.gov For example, studies on PEG-phosphatidylethanolamine (PEG-PE) conjugates have shown that both electrostatic and hydrophobic forces are responsible for the encapsulation of drugs within micelles. nih.gov The PEG chains form a hydrophilic corona, while the hydrophobic parts form the core. mdpi.com

The self-assembly of such systems can be influenced by external stimuli like temperature. For some PEG-containing amphiphiles, an increase in temperature can decrease the hydrophilicity of the PEG chain, leading to aggregation and changes in the supramolecular structure. mdpi.comrsc.org This thermo-responsive behavior adds another layer of control over the self-assembly process.

Applications in Advanced Materials Science and Nanotechnology Research

Surface Functionalization of Inorganic Nanoparticles

The ability to modify the surface of inorganic nanoparticles is crucial for their application in various technologies. Surface functionalization can enhance colloidal stability, introduce specific functionalities, and improve biocompatibility. iomcworld.orguni-saarland.de Carboxy-PEG4-phosphonic acid is a valuable tool for this purpose due to the strong binding of the phosphonic acid group to metal oxide surfaces. rsc.orgresearchgate.net

Chemical Modification of Upconverting Nanoparticles (UCNPs) for Enhanced Colloidal Stability

Upconverting nanoparticles (UCNPs), which convert near-infrared (NIR) radiation to visible light, have garnered significant interest for applications in bioimaging and nanomedicine. mdpi.comarxiv.org A major challenge in utilizing UCNPs is achieving long-term colloidal stability in aqueous and biological environments. scholaris.canih.gov

This compound is employed as a surface modification agent for UCNPs, such as those based on NaYF4. arxiv.org The phosphonic acid end of the molecule strongly attaches to the nanoparticle surface, while the hydrophilic PEG chain extends into the surrounding medium, providing steric hindrance that prevents aggregation and enhances colloidal stability. arxiv.orgscholaris.ca This surface modification is critical for applications like NIR biolabeling. arxiv.org However, it has been reported that this method can sometimes lead to quenching of the UCNPs' fluorescence intensity. arxiv.org

Studies have shown that the stability of UCNPs coated with phosphonate-based ligands is influenced by the number of anchoring groups and their binding strength (denticity). scholaris.canih.gov While this compound provides a single phosphonate (B1237965) anchor, other research has explored the use of multivalent phosphonate ligands to achieve even greater stability, with some coated UCNPs remaining stable for over three months in buffers like PBS. scholaris.canih.gov

Engineering Surfaces of Metal Oxides and Ceramic Materials for Specific Applications

The phosphonic acid group of this compound exhibits a strong affinity for a wide range of metal oxide and ceramic surfaces, including iron oxide (Fe3O4), indium tin oxide (ITO), titanium dioxide (TiO2), and aluminum oxide (Al2O3). rsc.orgnih.govsigmaaldrich.commdpi.com This strong interaction, often forming bidentate or tridentate bonds, allows for the creation of robust and stable surface modifications. rsc.orgrsc.org

For instance, iron oxide nanoparticles stabilized with a carboxyl-PEG-phosphoric acid ligand have demonstrated exceptional stability in harsh aqueous environments and have shown promise for in vivo magnetic resonance imaging (MRI) applications due to their long blood circulation time. rsc.org The terminal carboxyl group on these modified nanoparticles provides a reactive site for conjugating targeting molecules for specific biomedical applications. rsc.org

On titanium surfaces, which are commonly used in dental and orthopedic implants, phosphonic acid-based self-assembled monolayers (SAMs) can be used to introduce bioactive molecules. nih.gov For example, monolayers of (12-carboxydodecyl)phosphonic acid can be activated to bind proteins like bone morphogenetic protein-2 (BMP-2), potentially enhancing the bioactivity and integration of the implant. nih.gov Similarly, on stainless steel, such modifications can suppress the elution of metal ions, which is a concern for allergic reactions. mdpi.com

The ability to tailor the surface properties of materials like ITO is critical for organic electronics. researchgate.netnih.gov Modification of ITO with phosphonic acids allows for the tuning of its surface energy and work function, which can significantly improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govarizona.edu

Fabrication and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate surface. ethz.ch They are a powerful tool for controlling the physicochemical properties of surfaces at the molecular level. mdpi.comethz.ch

Fundamental Principles of SAM Formation with this compound on Diverse Substrates

The formation of a SAM using this compound is driven by the strong interaction between the phosphonic acid headgroup and the metal oxide substrate. ethz.ch This process typically involves immersing the substrate in a dilute solution of the molecule. sigmaaldrich.com The phosphonic acid group chemisorbs onto the surface, forming strong, often covalent, M-O-P bonds (where M is a metal from the oxide). researchgate.net

The packing and order of the resulting monolayer are influenced by several factors, including the van der Waals interactions between the PEG chains and hydrogen bonding between the terminal carboxylic acid groups. researchgate.net The length and nature of the linker, in this case, the PEG4 chain, also play a role in the final structure of the SAM. acs.org Characterization of these SAMs is often performed using techniques such as X-ray photoelectron spectroscopy (XPS) and infrared reflection-absorption spectroscopy (IRRAS) to confirm the binding mechanism and molecular orientation. nih.gov

SubstrateBinding GroupInteraction TypeResulting Surface
Metal Oxides (e.g., TiO2, Fe3O4, ITO)Phosphonic AcidChemisorption (M-O-P bonds)Carboxylic acid-terminated
GoldThiolChemisorption (Au-S bonds)Carboxylic acid-terminated

This table provides a simplified overview of SAM formation on different substrates.

Tailoring Surface Energy, Wettability, and Adhesion Properties

A key advantage of using this compound to form SAMs is the ability to precisely control the surface properties of the substrate. The terminal carboxylic acid groups of the SAM create a new surface with distinct chemical and physical characteristics. researchgate.net

The presence of the hydrophilic PEG chains and the polar carboxylic acid end-groups generally results in a more hydrophilic surface, thereby reducing the water contact angle. mdpi.com This change in wettability can be significant. For example, modifying a stainless steel surface with a long-chain phosphonate can increase the contact angle, but the addition of a terminal carboxyl group decreases it. mdpi.com

The surface energy is also modified by the formation of the SAM. sci-hub.se By introducing a well-defined molecular layer, the adhesion properties of the surface can be tailored for specific applications, such as improving the interface between an inorganic substrate and an organic overlayer in electronic devices or controlling protein adsorption on biomedical implants. nih.govnih.gov

Design and Fabrication of Hierarchical Nanoarchitectures on Solid Surfaces

The bifunctional nature of this compound makes it an excellent building block for the bottom-up fabrication of more complex, hierarchical nanoarchitectures. rsc.org The phosphonic acid group provides a stable anchor to the substrate, while the terminal carboxylic acid group serves as a versatile chemical handle for further modification. broadpharm.com

This "grafting-to" approach allows for the sequential assembly of different molecular or nanoscale components. For example, the carboxylic acid-terminated SAM can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to covalently link amine-containing molecules, such as proteins, peptides, or other functional nanoparticles. nih.govthermofisher.com This enables the creation of multifunctional surfaces with precisely controlled composition and architecture.

This strategy has been employed to immobilize bioactive molecules on titanium surfaces to promote bone integration and to construct biosensors on gold or ITO surfaces. nih.govdojindo.comtypeset.io The ability to build these ordered, multi-layered structures is essential for the development of advanced functional materials and devices.

Development of Hybrid Nanomaterials with Tailored Interfacial Properties

This compound is a heterobifunctional linker that plays a significant role in the surface engineering of nanomaterials. Its unique structure, featuring a phosphonic acid group at one end, a polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid group, allows for the creation of highly stable and functional hybrid nanomaterials. The phosphonic acid group serves as a robust anchor to metal oxide surfaces, while the PEG chain and carboxyl group provide tailored interfacial properties, such as hydrophilicity, colloidal stability, and points for further conjugation.

The development of hybrid nanomaterials using this linker is centered on modifying the surface of inorganic nanoparticles to improve their performance in various, particularly biological, environments. The phosphonic acid moiety forms strong, stable bonds with a wide range of metal oxide nanoparticle surfaces, including iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and cerium oxide (CeO₂). axispharm.comresearchgate.netresearchgate.net This strong anchoring is often more stable than linkages formed by other groups like carboxylic acids, especially in aqueous and harsh conditions. rsc.org

Once anchored, the PEG chain extends from the nanoparticle surface into the surrounding medium. This PEG layer serves several critical functions:

Enhanced Colloidal Stability: It provides steric hindrance, preventing the nanoparticles from aggregating in solution. axispharm.com

Increased Hydrophilicity: The hydrophilic nature of the PEG chain renders the often-hydrophobic inorganic nanoparticles dispersible and stable in aqueous solutions. axispharm.com

Biocompatibility: The PEG chain is well-known for its ability to reduce non-specific protein adsorption, which can decrease recognition by the immune system and prolong circulation time in vivo. axispharm.comaxispharm.com

The terminal carboxylic acid group provides a versatile functional handle for the covalent attachment of various molecules, such as fluorescent dyes, targeting ligands (e.g., antibodies, peptides), or therapeutic agents. rsc.org This functionality is crucial for creating targeted drug delivery systems, diagnostic probes, and advanced biosensors.

Research has demonstrated the effectiveness of phosphonic acid-terminated PEG linkers in creating highly stable iron oxide nanoparticles. rsc.org A synthetic strategy that introduces both a phosphoric acid anchor and a carboxyl functional group via a PEG linker results in nanoparticles with exceptional stability in various demanding aqueous environments. rsc.org These functionalized nanoparticles have shown long blood circulation times in preclinical studies, indicating high stability in the bloodstream. rsc.org While effective in enhancing compatibility for applications like near-infrared (NIR) biolabeling with upconverting nanoparticles (UCNPs), some studies note that methods involving this compound can sometimes lead to quenching of fluorescence. arxiv.org

The table below summarizes research findings on the use of phosphonic acid-PEG linkers for functionalizing different types of nanoparticles.

Nanoparticle Core MaterialLinker TypeRole of Phosphonic AcidRole of PEG ChainResulting Interfacial Properties & Applications
Iron Oxide (Fe₃O₄, γ-Fe₂O₃)Carboxyl-PEG-phosphoric acidForms strong, stable bidentate or tridentate Fe-O-P bonds on the nanoparticle surface. researchgate.netrsc.orgProvides hydrophilicity, colloidal stability, and resistance to protein adsorption. axispharm.comrsc.orgHigh stability in aqueous and biological media; long blood circulation for MRI contrast agents. researchgate.netrsc.org
Upconverting Nanoparticles (UCNPs, e.g., NaYF₄)This compoundAnchors PEG ligands to the nanoparticle surface. arxiv.orgEnhances compatibility for NIR biolabeling applications. arxiv.orgImproved compatibility with biological systems, though potential for fluorescence quenching exists. arxiv.org
Titanium Dioxide (TiO₂), Cerium Oxide (CeO₂), Aluminum Oxide (Al₂O₃)Phosphonic acid-based PEGylated copolymersProvides strong, multidentate binding to the metal oxide surface. researchgate.netresearchgate.netImparts colloidal stability and stealth properties in biological fluids. researchgate.netresearchgate.netLong-term stability (> months) in protein-rich media for nanomedicine applications. researchgate.net

This strategic surface modification allows for the precise control of the interface between the nanoparticle and its environment. By tailoring the length of the PEG chain and the nature of the terminal functional group, researchers can fine-tune the properties of hybrid nanomaterials for specific applications in materials science and nanotechnology research. The use of phosphonic acid as a strong anchoring group is a key element in producing robust and versatile nanoparticle systems. researchgate.net

Applications in Chemical Biology and Biomedical Research Excluding Clinical Human Data

Strategies for Bioconjugation and Ligand Attachment

The distinct chemical reactivity of the terminal functional groups of Carboxy-PEG4-phosphonic acid allows for selective and sequential conjugation reactions. This dual functionality is a key attribute for its use in creating complex molecular constructs for research purposes. biosynth.com

The carboxylic acid moiety of this compound is readily activated for covalent coupling to primary amine groups present on the surface of peptides and proteins, such as the N-terminus or the side chain of lysine (B10760008) residues. This reaction, typically facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and HATU), results in the formation of a stable amide bond. broadpharm.com The attachment of the hydrophilic PEG4 chain can enhance the biocompatibility of the modified protein or peptide by increasing its solubility and potentially reducing immunogenicity, which is a common strategy in biopharmaceutical research. precisepeg.comaxispharm.com The phosphonic acid group can then be used for subsequent immobilization or targeting.

Interactive Table: Functional Groups of this compound and Their Conjugation Chemistry

Functional Group Reactive Towards Coupling Chemistry Resulting Linkage
Carboxylic Acid Primary Amines (e.g., Lysine side chains) Carbodiimide activators (EDC, HATU) Amide bond

The versatility of this compound extends to its conjugation with oligonucleotides and various small bioactive molecules. For oligonucleotides, the carboxylic acid can be coupled to amine-modified nucleic acids, a common modification introduced during synthesis. This allows for the incorporation of the PEG-phosphonate linker, which can be used to attach the oligonucleotide to surfaces or other molecules for diagnostic or research applications. Similarly, small bioactive molecules containing primary amine groups can be conjugated via the carboxylic acid terminus, while the phosphonic acid end remains available for further functionalization or surface anchoring. biosynth.com

In the field of materials science for biomedical research, this compound can be integrated into polymeric scaffolds. The carboxylic acid group can be reacted with functional groups on the polymer backbone to incorporate the linker into the material. The phosphonic acid groups can then serve as anchors for the attachment of bioactive molecules or for modifying the surface properties of the scaffold to enhance cell adhesion or other biological responses in a research setting. While specific research on this compound in this context is not abundant, the principles of using such linkers for surface modification of biomaterials are well-established.

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound is frequently utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comimmunomart.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.com

In the architecture of a PROTAC, the linker connects a ligand that binds to the target protein to another ligand that binds to an E3 ligase. precisepeg.com this compound serves as a flexible and hydrophilic linker. precisepeg.combiochempeg.com Its heterobifunctional nature allows for the sequential attachment of the two different ligands. The PEG4 component of the linker enhances the aqueous solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties in preclinical studies. biochempeg.comresearchgate.net The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the distance between the target protein and the E3 ligase, which in turn affects the efficiency of ternary complex formation. nih.govresearchgate.net

Interactive Table: Key Properties of PEG Linkers in PROTACs

Property Influence on PROTAC Reference
Length Affects ternary complex formation and stability nih.govresearchgate.net
Hydrophilicity Increases aqueous solubility precisepeg.combiochempeg.com

Development of Research Tools for Biosensing and Molecular Imaging

The dual functionality of this compound makes it an invaluable tool for the creation of sophisticated biosensors and molecular imaging probes. Its ability to form stable, functionalized surfaces and to modify the properties of nanoparticles is central to these applications.

Surface Modification Strategies for Biosensor Platforms for Analytical Sensitivity

The performance of biosensors is critically dependent on the effective immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto the sensor surface while minimizing non-specific binding that can lead to false signals. Organophosphonate self-assembled monolayers (SAMs) have emerged as a robust method for functionalizing oxide surfaces, such as silicon oxide, which are common in many biosensor platforms.

This compound and similar phosphonic acid-terminated molecules can form dense, well-ordered monolayers on these surfaces. The phosphonic acid group forms strong, covalent bonds with the metal oxide, creating a stable and reproducible surface coating. The PEG spacer then extends away from the surface, creating a hydrophilic and protein-repellent barrier. This "underbrush" of PEG significantly reduces non-specific adsorption of proteins and other biomolecules from complex biological samples, thereby improving the signal-to-noise ratio and enhancing the analytical sensitivity of the biosensor.

The terminal carboxylic acid group of the immobilized linker provides a convenient point of attachment for bioreceptors. Standard carbodiimide chemistry, such as using EDC and NHS, can be employed to activate the carboxylic acid for the formation of stable amide bonds with primary amines on proteins or other biomolecules. This covalent immobilization strategy ensures a high density of active bioreceptors on the sensor surface, further contributing to the sensitivity of the assay.

Table 1: Comparison of Surface Modification Strategies for Biosensors

FeatureSilane-Based ChemistryThiol-Based Chemistry (on Gold)Phosphonate-Based Chemistry (on Metal Oxides)
Substrate Silicon oxide, glassGoldMetal oxides (e.g., SiO2, TiO2, Fe3O4)
Bond Stability Prone to hydrolysisStableHighly stable, resistant to hydrolysis
Monolayer Quality Can form multilayersWell-ordered SAMsDense, well-ordered SAMs
Reproducibility Sensitive to humidityHighHigh
Non-specific Binding Can be high without passivationRequires additional blocking stepsInherently low with PEGylated phosphonates

Probe Development for In Vitro and Pre-clinical Molecular Imaging Studies

In the realm of molecular imaging, this compound serves as a critical component in the design of nanoparticle-based contrast agents and probes. Its ability to functionalize and stabilize nanoparticles, such as iron oxide nanoparticles and quantum dots (QDs), is key to their application in pre-clinical imaging.

A notable application is the surface modification of superparamagnetic iron oxide nanoparticles (SPIONs) for use as contrast agents in magnetic resonance imaging (MRI). The phosphonic acid group of this compound strongly binds to the iron oxide surface, forming a stable coating. The hydrophilic PEG chains prevent aggregation of the nanoparticles in biological media and reduce their uptake by the reticuloendothelial system, leading to a longer blood circulation time. cd-bioparticles.net This extended circulation is crucial for allowing the nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. cd-bioparticles.net The terminal carboxylic acid can then be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cell types or tissues, or to conjugate fluorescent dyes for multimodal imaging.

In a pre-clinical study, iron oxide nanoparticles stabilized with a carboxyl-PEG-phosphoric acid ligand demonstrated high stability in various aqueous environments and a long blood circulation time in vivo. cd-bioparticles.net These properties enabled successful MRI imaging of lymph nodes, showcasing the potential of these functionalized nanoparticles for biomedical applications. cd-bioparticles.net

Similarly, for fluorescence-based imaging, this compound can be used to functionalize QDs. The phosphonic acid anchors to the QD surface, while the PEG linker improves their water solubility and biocompatibility. PEGylation of QDs has been shown to decrease their non-specific binding to cells and reduce their toxicity. rsc.orgnih.gov The carboxylic acid terminus allows for the conjugation of targeting moieties for specific cellular labeling and imaging in vitro.

Engineered Drug Delivery Systems (Focus on Mechanistic Aspects)

The unique properties of this compound are also being harnessed to design sophisticated drug delivery systems. Its role as a versatile linker is central to the development of prodrugs and targeted nanoparticle-based therapies.

Role as a Linker in the Design of Prodrug Architectures and Controlled Release

This compound is an effective linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). broadpharm.comimmunomart.com PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. In this context, the PEG linker serves to connect the target-binding ligand and the E3 ligase-binding ligand at an optimal distance and with appropriate flexibility to facilitate the formation of a productive ternary complex.

While PROTACs represent a specific application, the principles of using this compound as a linker can be extended to more traditional prodrug design. A therapeutic agent can be covalently attached to the carboxylic acid terminus of the linker via a cleavable bond (e.g., an ester or a pH-sensitive linkage). The phosphonic acid end could then be used to anchor the prodrug to a carrier, such as a nanoparticle, or to a targeting moiety that directs the conjugate to a specific site of action. The release of the active drug would then be triggered by the local environment, for example, by enzymatic cleavage or the acidic pH found in tumors or endosomes. The PEG spacer in such a construct would enhance the solubility and pharmacokinetic properties of the prodrug.

Investigating Strategies for Targeted Delivery Mechanisms in In Vitro and Animal Models (e.g., enhanced permeability and retention effect, receptor-mediated uptake)

This compound plays a crucial role in the development of targeted drug delivery systems by enabling both passive and active targeting strategies.

Enhanced Permeability and Retention (EPR) Effect: For passive targeting of tumors, nanoparticles are often coated with PEG to prolong their circulation time in the bloodstream. wikipedia.org The PEG layer provided by linkers like this compound shields the nanoparticles from opsonization and clearance by the immune system. nih.gov This extended circulation increases the probability of the nanoparticles extravasating through the leaky vasculature of tumors and accumulating in the tumor tissue due to the poor lymphatic drainage—a phenomenon known as the EPR effect. wikipedia.org The drug can then be released from the nanoparticles in a controlled manner.

Receptor-Mediated Uptake: Active targeting involves the functionalization of the drug delivery system with ligands that bind to specific receptors overexpressed on the surface of target cells. The carboxylic acid group of this compound provides a readily available site for the conjugation of such targeting ligands, including antibodies, antibody fragments, peptides, or small molecules.

For instance, in an in vitro and animal model study, hyaluronic acid (HA) was used to coat liposomes for targeted delivery to osteosarcoma cells that overexpress the CD44 receptor, for which HA is a natural ligand. nih.gov While this study did not use this compound specifically, it demonstrates the principle of receptor-mediated uptake. A similar strategy could be employed by attaching a targeting ligand to the carboxylic acid terminus of this compound that is used to functionalize a drug-loaded nanoparticle. This would facilitate the selective binding and internalization of the nanoparticle into the target cells, leading to a higher intracellular drug concentration and enhanced therapeutic efficacy with reduced off-target toxicity.

Computational and Theoretical Studies in Compound Design and Performance Prediction

Molecular Dynamics Simulations for Conformational Analysis and Flexibility of PEG Linkers

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic nature of molecules like Carboxy-PEG4-phosphonic acid. researchgate.net These simulations provide atomic-level insights into the conformational landscape and flexibility of the polyethylene (B3416737) glycol (PEG) linker, which are crucial for its function.

The PEG component of this compound is not a rigid rod but a flexible chain that can adopt a multitude of conformations in solution and when tethered to a surface. MD simulations have shown that PEG chains on surfaces can exist in various states, from a more extended "brush" regime to a collapsed "mushroom" or "pancake" conformation, depending on factors like grafting density and solvent quality. nih.govcnr.it For instance, simulations of PEGylated hemoglobin revealed that the PEG chains tend to adopt a folded structure on the protein surface. nih.gov

Table 1: Key Parameters from Molecular Dynamics Simulations of PEG Linkers
ParameterDescriptionTypical Findings from SimulationsSignificance
Radius of Gyration (Rg)A measure of the overall size and shape of the polymer chain.Varies with grafting density and solvent; can indicate collapsed or extended conformations. cnr.itPredicts the effective thickness of the PEG layer and its ability to provide steric hindrance.
End-to-End DistanceThe distance between the two ends of the PEG chain.Provides insight into the linker's extension and flexibility.Important for understanding the accessibility of the terminal functional groups (carboxy and phosphonic acid).
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to the solvent.Correlates with the hydrophilicity and interaction with the surrounding environment. cnr.itHelps to predict the solubility and anti-fouling properties of the PEGylated surface.

Density Functional Theory (DFT) for Electronic Structure Calculations and Binding Energy Analysis at Interfaces

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for understanding the interaction between the phosphonic acid group of this compound and various surfaces, such as metal oxides.

The phosphonic acid moiety is a strong anchoring group for metal oxide surfaces like titanium dioxide (TiO2) and indium tin oxide (ITO). rsc.orgcnr.itchemrxiv.org DFT calculations can elucidate the nature of the chemical bonds formed between the phosphonic acid and the surface atoms. These calculations have pointed to several possible binding geometries, including monodentate, bidentate, and tridentate coordination, where one, two, or three of the oxygen atoms of the phosphonate (B1237965) group bind to the metal atoms on the surface. rsc.org The formation of these M–O–P bonds often occurs through condensation reactions with surface hydroxyl groups. cnr.it

A key aspect that can be analyzed with DFT is the binding energy, which quantifies the strength of the interaction between the molecule and the surface. This is crucial for predicting the stability and longevity of the surface modification. DFT studies have shown that phosphonic acids generally form more stable covalent bonds with metal oxide surfaces compared to carboxylic acids. ethz.chmdpi.com

Furthermore, DFT can predict how the adsorption of molecules like this compound modifies the electronic properties of the surface, such as its work function. rsc.orgacs.org The change in work function is dependent on the molecular dipole moment and the binding geometry. acs.org This is particularly relevant for applications in electronics and sensors, where tuning the surface electronic properties is essential. DFT calculations have been shown to compare favorably with experimental data from techniques like X-ray photoelectron spectroscopy (XPS) in determining these electronic changes. rsc.org

Table 2: DFT-Calculated Properties of Phosphonic Acid Adsorption on Metal Oxide Surfaces
PropertyDescriptionTypical DFT FindingsRelevance to this compound
Binding EnergyThe energy released upon adsorption of the molecule onto the surface.Phosphonic acids exhibit strong binding to metal oxides, often through bidentate or tridentate linkages. rsc.orgIndicates a stable and robust attachment of the linker to the substrate.
Bond Lengths and AnglesThe geometric parameters of the bonds formed between the phosphonate group and the surface.Provides detailed structural information about the binding mode.Helps to understand the orientation of the molecule on the surface.
Charge TransferThe amount of electronic charge that moves between the molecule and the surface upon binding.Significant charge transfer can occur, influencing the electronic properties of both the molecule and the surface.Affects the surface dipole and work function.
Work Function ShiftThe change in the minimum energy required to remove an electron from the surface after molecular adsorption.Can be tuned by the choice of molecule and its binding geometry. acs.orgCrucial for designing electronic devices and sensors with specific interfacial properties.

Computational Modeling of Self-Assembly Processes and Interfacial Phenomena

The spontaneous formation of ordered molecular layers, or self-assembled monolayers (SAMs), is a key feature of molecules like this compound. researchgate.netrsc.org Computational modeling plays a vital role in understanding the principles that govern these self-assembly processes and the resulting interfacial phenomena.

Computational models can also explore the influence of various factors on the self-assembly process, such as temperature, solvent, and substrate properties. researchgate.net For example, the presence of water can significantly influence the conformation of the hydrophilic PEG chains and the interactions between adjacent molecules. cnr.it

Challenges, Limitations, and Future Research Directions

Addressing Synthesis Purity and Scalability for Broader Research Applications

The synthesis of well-defined, high-purity Carboxy-PEG4-phosphonic acid presents significant challenges that can limit its broader accessibility and application. Traditional polymerization methods for producing PEG chains often result in polydisperse mixtures, meaning batches contain molecules with varying PEG lengths rather than a single, uniform structure. precisepeg.com This lack of uniformity can be a major drawback in applications requiring precise control over molecular architecture and properties. precisepeg.com

Achieving monodispersity, where all molecules have the exact same length and molecular weight, typically requires more complex, multi-step synthetic routes and rigorous purification. rsc.orgnih.govresearchgate.net For instance, one strategy for creating a similar phosphonate-PEG linker involves a five-step process that includes protection and deprotection of functional groups, followed by purification. rsc.org Another challenge arises from the differing solubility of the hydrophilic PEG chain and the often hydrophobic reactants, which can complicate reaction conditions and purification, making large-scale production difficult. nih.gov While some simplified synthetic strategies have been proposed for similar carboxyl-PEG-phosphoric acid compounds, ensuring high purity (commercial purities are often cited around 96-98%) and scalability remains a hurdle. broadpharm.comrsc.orgresearchgate.netchemscene.com The development of more efficient, scalable, and environmentally friendly synthetic methodologies is crucial for making these valuable linkers more widely available for research and commercial applications. precisepeg.com

Overcoming Performance Limitations in Specific Applications (e.g., fluorescence quenching in UCNPs)

A significant performance limitation of this compound has been observed in its application as a surface modifier for upconverting nanoparticles (UCNPs). UCNPs are of great interest for bioimaging due to their unique optical properties. arxiv.org However, when ligands like this compound are used to make UCNPs water-soluble and biocompatible, they can suffer from significant fluorescence quenching, which reduces the brightness and limits their effectiveness as imaging probes. arxiv.org This quenching can be caused by the aggregation of nanoparticles in aqueous solutions and interactions between the ligand's functional groups and the nanoparticle surface. arxiv.org

Future Advancements in Multifunctional Linker Design and Synthetic Efficiency

The evolution of PEG linkers has moved from simple spacers to sophisticated, multifunctional architectures designed for specific, complex tasks. chempep.com this compound is an example of a heterobifunctional linker, providing two different reactive sites. biosynth.com Future advancements are focused on creating even more complex linkers with multiple functionalities integrated into a single molecule, without compromising synthetic efficiency.

Key areas of development include:

Branched and Dendritic Architectures: Moving beyond linear linkers to create branched or dendritic structures (dendrimers) can allow for the attachment of multiple drug molecules or targeting ligands to a single anchor point, potentially increasing therapeutic payload and targeting efficiency. nih.gov

Cleavable Linkers: Incorporating cleavable bonds (e.g., disulfide bonds or enzyme-cleavable peptides) into the linker backbone allows for the controlled release of a payload in response to specific biological triggers, such as the reductive environment inside a cell. precisepeg.com This is a critical feature for developing advanced drug delivery systems and PROTACs (PROteolysis TArgeting Chimeras), for which carboxy-PEG-phosphonic acid has been identified as a potential building block. medchemexpress.com

Integrated Functionality: Designing linkers with built-in functionalities is a major goal. For example, a "PLink" molecule was designed with a phosphonate (B1237965) "anchor" for strong binding to iron oxide and a carboxylic acid "handle" for attaching other molecules, demonstrating a modular design approach. rsc.orgnih.gov

Simplified Synthesis: A primary challenge is to develop simple, efficient, and scalable methods to produce these complex multifunctional molecules. nih.gov The use of "click chemistry" provides a powerful and versatile tool for efficiently conjugating different molecular components under mild conditions. uga.edu

Exploration of Novel Applications in Emerging Fields of Chemical and Materials Science

While this compound and related compounds are used in bioconjugation, their unique properties are opening doors to novel applications in diverse fields of materials science. biosynth.comnih.gov The strong binding of the phosphonate group to metal oxides is a particularly valuable attribute. researchgate.net

Emerging applications include:

Next-Generation Electronics: Phosphonic acid anchor groups are being used to create self-assembled monolayers (SAMs) on metal oxide surfaces to improve the performance and stability of organic electronics, such as organic photovoltaics (OPVs), OLEDs, and perovskite solar cells. fcad.commdpi.com These linkers can help control the interface between different material layers, which is critical for efficient charge transfer.

Advanced Energy Storage: PEG phosphonic acids have been explored as surface modifiers for materials used in solid-state lithium batteries. By coating the ceramic electrolyte, these linkers can improve the interfacial contact between components, leading to higher ionic conductivity and better cycling stability. axispharm.com

Biomedical Materials: The ability of phosphonates to bind strongly to materials like titanium and the biocompatibility of PEG makes these linkers suitable for modifying the surfaces of medical implants to improve their integration with bone and reduce rejection. rsc.org They are also being investigated for use in creating advanced hydrogels for applications like tissue sealants and drug delivery. acs.org

Targeted Drug Delivery and Imaging: Beyond simple bioconjugation, these linkers are integral to creating sophisticated drug delivery systems, such as multifunctional micelles and peptide-drug conjugates (PDCs). uga.edu The phosphonate group's ability to chelate metal ions also makes it useful in the development of contrast agents for medical imaging techniques like MRI and PET. axispharm.com

Strategies for Integration with Next-Generation Technologies and Methodologies

The full potential of this compound will be realized through its integration with next-generation technologies that demand precisely engineered molecular components.

Key strategies for integration include:

Advanced Bioconjugation Techniques: The use of highly efficient and specific "click chemistry" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions, allows for the reliable attachment of these linkers to biomolecules and nanoparticles without harsh reaction conditions. nih.govuga.edu

High-Throughput Screening and Synthesis: The development of automated synthesis platforms can accelerate the creation and testing of new multifunctional linkers with varied lengths, branching, and functional groups, allowing for the rapid optimization of linkers for specific applications.

Mass Spectrometry-Compatible Design: Future linkers are being designed with features to simplify analysis by mass spectrometry, a key tool in proteomics and drug development. This includes incorporating isotopically labeled sections or cleavable sites that aid in the identification of cross-linked proteins. thermofisher.cn

Sustainable Synthesis: A growing focus is on developing greener synthetic routes that reduce the environmental impact of producing these chemical linkers, aligning with the broader push for sustainable technology. precisepeg.com

Peptide-Drug Conjugates (PDCs): As a next-generation therapeutic platform, PDCs rely on optimized linkers to connect a targeting peptide to a drug payload. Linkers like this compound, with their defined length and dual functionality, are foundational components that can be further engineered to enhance the stability and efficacy of these targeted therapies.

Compound Information Table

Q & A

Q. What are the standard methods for synthesizing Carboxy-PEG4-phosphonic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sequential coupling of PEG chains and phosphonic acid groups. Key steps include:

  • Phosphonate ester hydrolysis : The ethyl ester group in intermediates (e.g., this compound ethyl ester) is hydrolyzed under acidic (HCl) or McKenna conditions (bromotrimethylsilane followed by methanolysis) to yield the free phosphonic acid .
  • Purification : Dialysis or size-exclusion chromatography is used to remove unreacted reagents. Yield optimization requires precise pH control (pH 3–5) and inert atmospheres to prevent oxidation .
  • Validation : Confirm purity via HPLC (>95%) and characterize using 31^{31}P NMR (δ ~15–20 ppm for phosphonic acid) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

A multi-technique approach ensures accuracy:

  • Spectroscopy : 1^{1}H NMR (for PEG chain integrity), 31^{31}P NMR (phosphonic acid group confirmation), and FT-IR (P=O stretch ~1150 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC with UV detection (210 nm) quantifies impurities like unhydrolyzed esters .
  • Mass spectrometry : MALDI-TOF or ESI-MS verifies molecular weight (e.g., theoretical MW ~400–450 g/mol) .

Q. How is this compound utilized in surface functionalization studies?

The phosphonic acid group binds strongly to metal oxides (e.g., TiO2_2, Fe3_3O4_4), enabling applications in:

  • Bioconjugation : Carboxylic acid termini react with amines (EDC/NHS coupling) to attach proteins or fluorescent tags .
  • Nanoparticle coatings : Used to stabilize quantum dots or drug-loaded nanoparticles via coordination chemistry .

Advanced Research Questions

Q. What experimental design principles apply when studying this compound’s stability under physiological conditions?

Use accelerated aging studies to simulate in vivo environments:

  • pH stability : Incubate in buffers (pH 4–9) at 37°C for 1–4 weeks; monitor degradation via HPLC and ICP-OES (phosphorus leakage) .
  • Oxidative resistance : Add H2_2O2_2 (0.1–1 mM) to assess phosphonic acid oxidation to phosphate; track via 31^{31}P NMR .
  • Data interpretation : Apply Arrhenius kinetics to predict shelf-life and identify degradation pathways (e.g., PEG chain cleavage vs. phosphonate oxidation) .

Q. How can researchers resolve contradictions in data about this compound’s coordination behavior with metal ions?

Discrepancies often arise from:

  • Solution vs. solid-state interactions : Use XPS and EXAFS to compare coordination in solution (UV-Vis titration) vs. immobilized states .
  • Competing ligands : Perform competitive binding assays (e.g., with EDTA) to quantify binding constants (log K) via Isothermal Titration Calorimetry (ITC) .

Q. What methodologies optimize this compound’s use in drug delivery systems targeting bone tissue?

Bone-targeting relies on phosphonic acid’s affinity for hydroxyapatite:

  • In vitro testing : Soak functionalized nanoparticles in simulated body fluid (SBF); measure hydroxyapatite adsorption via SEM-EDS .
  • In vivo validation : Use murine osteoporosis models; track biodistribution with 99m^{99m}Tc-labeled conjugates and SPECT imaging .

Q. How should researchers design studies to investigate the compound’s impact on cellular uptake efficiency in gene delivery?

Apply PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : Human mesenchymal stem cells (hMSCs).
  • Intervention : this compound-functionalized polyplexes vs. unmodified controls.
  • Comparison : Transfection efficiency (luciferase assay) and cytotoxicity (MTT assay).
  • Outcome : Quantify PEG length vs. uptake correlation using flow cytometry .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing variability in this compound’s bioactivity data?

  • ANOVA : Compare bioactivity across synthesis batches (n ≥ 3).
  • Multivariate regression : Identify factors (e.g., PEG chain length, phosphonic acid density) influencing cytotoxicity .
  • Error reporting : Include %RSD for triplicate measurements and confidence intervals (95%) .

Q. How should researchers address incomplete or conflicting data in surface functionalization studies?

  • Controlled replication : Repeat experiments with stricter O2_2/moisture exclusion.
  • Cross-validation : Correlate AFM (morphology) with XPS (elemental composition) to resolve adhesion vs. coating uniformity discrepancies .

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Feasible Synthetic Routes

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Carboxy-PEG4-phosphonic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.